2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol
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Overview
Description
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C7H3Cl2N3O. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrido[2,3-d]pyrimidin-7-ylphenol
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine derivatives
Uniqueness
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential .
Properties
Molecular Formula |
C7H3Cl2N3O |
---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
2,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3Cl2N3O/c8-5-1-4-3(2-10-5)6(13)12-7(9)11-4/h1-2H,(H,11,12,13) |
InChI Key |
CPUWECTZGKRARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
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